molecular formula C9H8O3S B2519352 [4-(Methylthio)phenyl]glyoxylic acid CAS No. 53066-99-2

[4-(Methylthio)phenyl]glyoxylic acid

Cat. No.: B2519352
CAS No.: 53066-99-2
M. Wt: 196.22
InChI Key: TWJZSWKKOVZTJK-UHFFFAOYSA-N
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Description

[4-(Methylthio)phenyl]glyoxylic acid is a specialized organic compound offered for research and development purposes. This chemical features a glyoxylic acid (oxoacetic acid) moiety, a highly reactive alpha-ketoacid known for its aldehyde and carboxylic acid functional groups , attached to a 4-(methylthio)phenyl ring. The presence of the alpha-ketoacid group makes this compound a valuable electrophilic building block and a potential intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Glyoxylic acid derivatives are known to participate in key reactions, such as electrophilic aromatic substitution with phenols, and are precursors in the synthesis of compounds like hydroxyphenylglycine, a building block for certain drugs . The methylthio (S-CH3) group on the phenyl ring can influence the electron density of the aromatic system and may serve as a handle for further chemical modifications, such as oxidation. Researchers can leverage this compound as a versatile precursor in organic synthesis, particularly for exploring new routes to sulfur-containing fine chemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZSWKKOVZTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Pathways of 4 Methylthio Phenyl Glyoxylic Acid

Oxidation Reactions of the Methylthio Group

The sulfur atom in the methylthio (-SCH3) group is susceptible to oxidation, a common transformation for thioethers. This process can be controlled to yield either sulfoxide (B87167) or sulfone derivatives, depending on the reaction conditions and the oxidizing agent employed.

The partial oxidation of the methylthio group to a methylsulfinyl group (-S(O)CH3) results in the formation of [4-(Methylsulfinyl)phenyl]glyoxylic acid. This transformation requires mild and controlled oxidizing conditions to prevent overoxidation to the sulfone. A common and effective method for this selective oxidation involves the use of sodium metaperiodate (NaIO4) in an aqueous solvent system at low temperatures. orgsyn.org For instance, the oxidation of a similar compound, thioanisole, to methyl phenyl sulfoxide is successfully achieved by stirring with sodium metaperiodate in water at ice-bath temperatures for several hours. orgsyn.org This method is known for its high yield and selectivity in converting sulfides to sulfoxides. organic-chemistry.org Other reagents suitable for this controlled oxidation include hydrogen peroxide under carefully controlled stoichiometry and temperature. orgsyn.org

Table 1: Conditions for Controlled Oxidation to Sulfoxide

Oxidizing Agent Solvent Temperature Product
Sodium Metaperiodate (NaIO4) Water/Methylene Chloride 0°C [4-(Methylsulfinyl)phenyl]glyoxylic acid

Further oxidation of the methylthio group, or the intermediate sulfoxide, yields the corresponding sulfone derivative, [4-(Methylsulfonyl)phenyl]glyoxylic acid. This complete oxidation requires stronger oxidizing agents or more forcing reaction conditions compared to sulfoxide synthesis. A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org Typically, using two or more equivalents of m-CPBA ensures the complete conversion of the sulfide (B99878) to the sulfone. The reaction is often carried out in a chlorinated solvent such as dichloromethane (B109758) at temperatures ranging from 0°C to room temperature. google.com Other powerful oxidation systems, such as hydrogen peroxide catalyzed by niobium carbide, can also efficiently produce sulfones from sulfides. organic-chemistry.org

Table 2: Conditions for Complete Oxidation to Sulfone

Oxidizing Agent Solvent Temperature Product
m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) Dichloromethane 0°C to Room Temp. [4-(Methylsulfonyl)phenyl]glyoxylic acid

In the oxidation of [4-(Methylthio)phenyl]glyoxylic acid, regioselectivity is straightforward as there is only one sulfur atom available for reaction. The primary challenge lies in achieving chemoselectivity—selectively oxidizing the sulfur atom without altering the glyoxylic acid functionality or the aromatic ring.

The methylthio group is generally more susceptible to oxidation than the other functional groups present in the molecule under the conditions typically employed. The glyoxylic acid moiety is relatively stable to reagents like NaIO4 and m-CPBA. Therefore, high chemoselectivity can be achieved by carefully choosing the oxidant and controlling the reaction parameters.

Sulfoxide Formation : To achieve selective formation of the sulfoxide, it is crucial to use a mild oxidant and control the stoichiometry (approximately one equivalent of the oxidizing agent). Lowering the reaction temperature, often to 0°C or below, helps to prevent overoxidation. orgsyn.org

Sulfone Formation : For the synthesis of the sulfone, an excess of a stronger oxidizing agent is used to ensure the reaction proceeds to completion. google.com The robustness of the glyoxylic acid group under these conditions allows for a clean conversion.

Reactions of the Glyoxylic Acid Functionality

The glyoxylic acid group (-CO-COOH) contains two key reactive sites: the carboxylic acid group and the adjacent α-keto carbonyl group. This arrangement dictates its characteristic reactions, including decarboxylation and nucleophilic additions.

The loss of carbon dioxide (CO2) from the carboxylic acid group is a known reaction for α-keto acids. For phenylglyoxylic acid and its derivatives, this can be induced under various conditions, notably through photochemical activation. rsc.org

Studies on para-substituted derivatives of phenylglyoxylic acid have shown that photodecarboxylation can occur in substantial yields. rsc.org Upon irradiation with UV light in polar solvents like acetonitrile, especially in the presence of water, these compounds can undergo decarboxylation. The reaction proceeds through the formation of a triplet state upon photoexcitation. rsc.org The quantum yield of decarboxylation is influenced by the nature of the para-substituent and the solvent system. For instance, the presence of water can enhance the quantum yield of CO2 loss. rsc.org Another documented pathway for the decarboxylation of α-keto acids like phenylglyoxylic acid is through oxidation with hydrogen peroxide, which generates the corresponding carboxylic acid (benzoic acid in the case of the parent compound) and CO2. nih.govnih.gov

The α-keto carbonyl group in this compound is highly electrophilic due to the polarization of the carbon-oxygen double bond and the electron-withdrawing effect of the adjacent carboxylic acid. masterorganicchemistry.comlibretexts.org This makes the carbonyl carbon an excellent target for attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, which breaks the C=O pi bond and pushes electrons onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org In the subsequent step, this intermediate is typically protonated by a protic solvent or during acidic workup to yield a stable α-hydroxy acid derivative. libretexts.org

A variety of nucleophiles can participate in this reaction, including:

Hydride reagents (e.g., NaBH4) : Reduction of the keto group to a secondary alcohol, forming [4-(methylthio)phenyl]mandelic acid.

Organometallic reagents (e.g., Grignard reagents) : Formation of a new carbon-carbon bond, leading to a tertiary alcohol after protonation.

Cyanide ion (e.g., from HCN or NaCN) : Formation of a cyanohydrin, which can be a precursor to other functional groups.

Amines and other nitrogen nucleophiles : Formation of imines or related adducts, which can be intermediates in further synthetic transformations. nih.gov

The reactivity of the carbonyl group is influenced by both steric and electronic factors. masterorganicchemistry.com The trigonal planar geometry of the sp2-hybridized carbonyl carbon allows nucleophilic attack from either face of the molecule. libretexts.org

Table 3: Examples of Nucleophilic Addition to the α-Keto Carbonyl Group

Nucleophile Reagent Example Intermediate Final Product Type
Hydride Sodium borohydride (B1222165) (NaBH4) Alkoxide α-Hydroxy acid
Alkyl/Aryl Grignard Reagent (R-MgBr) Alkoxide α-Alkyl/Aryl-α-hydroxy acid
Cyanide Sodium Cyanide (NaCN) / H+ Cyanohydrin alkoxide α-Cyano-α-hydroxy acid

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group in this compound is a key functional handle that allows for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental in modifying the compound's properties and for synthesizing more complex derivatives.

Esterification is a common reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. A widely used method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. Another approach involves the use of cation-exchange resins like Dowex H+, which can serve as a reusable and environmentally friendly catalyst. nih.gov The reaction of benzoic acid, a related aromatic carboxylic acid, with methanol using a Dowex H+/NaI system has been shown to produce methyl benzoate (B1203000) in high yield. nih.gov

Amidation , the formation of an amide from the carboxylic acid, is another crucial transformation. This can be achieved by reacting this compound with an amine. Direct reaction of a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or OxymaPure, are used to facilitate amide bond formation under milder conditions. researchgate.net A general one-step synthesis of amide derivatives involves refluxing an equimolar quantity of a substituted aniline (B41778) with an amino acid ester in methanol. sphinxsai.com

The following table summarizes typical conditions for these transformations:

TransformationReagentsCatalyst/Coupling AgentGeneral Conditions
EsterificationAlcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄, HCl) or Cation-Exchange Resin (e.g., Dowex H⁺)Refluxing the mixture
AmidationAmine (e.g., primary or secondary amine)Carbodiimide (e.g., DCC, EDC) with an additive (e.g., NHS, OxymaPure)Room temperature or mild heating in a suitable solvent (e.g., DCM, DMF)

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is primarily governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methylthio (-SCH₃) group and the glyoxylic acid (-COCOOH) group.

The methylthio group is an ortho-, para-directing and activating group. libretexts.org This is due to the lone pair of electrons on the sulfur atom which can be donated to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. libretexts.org Conversely, the glyoxylic acid moiety is a meta-directing and deactivating group because of the electron-withdrawing nature of the carbonyl and carboxyl groups.

In an electrophilic aromatic substitution reaction on this compound, the activating and ortho-, para-directing effect of the methylthio group is expected to dominate over the deactivating and meta-directing effect of the glyoxylic acid group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the methylthio group (i.e., the 3- and 5-positions).

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst like FeCl₃ or AlCl₃.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

The table below outlines the expected major products for these reactions:

ReactionReagentsElectrophileExpected Major Product(s)
HalogenationX₂ (X = Cl, Br), Lewis Acid (e.g., FeX₃)X⁺[3-Halo-4-(methylthio)phenyl]glyoxylic acid
NitrationHNO₃, H₂SO₄NO₂⁺[3-Nitro-4-(methylthio)phenyl]glyoxylic acid
SulfonationSO₃, H₂SO₄SO₃[3-(Sodiosulfo)-4-(methylthio)phenyl]glyoxylic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺[3-Acyl-4-(methylthio)phenyl]glyoxylic acid

Radical-Mediated Transformations and Stability of Sulfur-Centered Radical Species

The methylthio group in this compound can participate in radical-mediated transformations, leading to the formation of sulfur-centered radicals. researchgate.net These radicals are important intermediates in a variety of chemical processes. nih.gov The stability of these radical species is influenced by the substituents on the sulfur atom and the aromatic ring.

Sulfur-centered radicals can be generated through several methods, including single-electron-transfer (SET) oxidation of the corresponding thiol or thioether. rsc.org In the case of this compound, a sulfur-centered radical could potentially be formed by homolytic cleavage of the C-S bond or by abstraction of a hydrogen atom from the methyl group, though the former is less likely.

The stability of sulfur-centered radicals is significantly affected by substituents. anu.edu.au Electron-donating groups and groups that can delocalize the unpaired electron through resonance generally stabilize the radical. In the case of a radical centered on the sulfur of the methylthio group, the adjacent phenyl ring can provide some resonance stabilization. The glyoxylic acid group, being electron-withdrawing, would likely have a destabilizing effect on a sulfur-centered radical.

Once formed, these sulfur-centered radicals can undergo various reactions. For instance, they can react with molecular oxygen to form thiyl peroxyl radicals (RSOO•), which can then rearrange to sulfonyl radicals (RSO₂•). nih.gov Thiyl radicals are also known to participate in addition reactions with unsaturated systems like alkenes and alkynes. nih.gov

Metal-Catalyzed Reactions and Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can potentially be utilized in such reactions, particularly after functionalization of the aromatic ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org If this compound were first halogenated (as described in section 3.3), the resulting halo-derivative could serve as a substrate for a Suzuki-Miyaura coupling. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the position of the halogen. The general scheme for a Suzuki-Miyaura reaction involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. youtube.com

Heck Reaction: The Heck reaction is another palladium-catalyzed process that couples an unsaturated halide (or triflate) with an alkene. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound could be used as the organohalide component in a Heck reaction. This would result in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group onto the aromatic ring.

The table below summarizes these potential cross-coupling strategies:

ReactionSubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura CouplingHalo-[4-(methylthio)phenyl]glyoxylic acid derivativeOrganoboron compound (e.g., R-B(OH)₂)Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-, heteroaryl-, or vinyl-substituted this compound derivative
Heck ReactionHalo-[4-(methylthio)phenyl]glyoxylic acid derivativeAlkene (e.g., R-CH=CH₂)Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Vinyl-substituted this compound derivative

Mechanistic Investigations into the Reactivity of 4 Methylthio Phenyl Glyoxylic Acid

Kinetic Studies of Reaction Pathways and Rate Laws

Kinetic studies are essential for elucidating the sequence of elementary steps that constitute a reaction mechanism. For reactions involving [4-(Methylthio)phenyl]glyoxylic acid, such as its decarboxylation or oxidation, the rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, is a key piece of information.

While specific kinetic data for this compound is not extensively documented in the literature, analogies can be drawn from studies on similar α-keto acids. For instance, the decarboxylation of phenylglyoxylic acid in the presence of an oxidizing agent like hydrogen peroxide has been studied. A plausible reaction pathway involves the nucleophilic attack of the peroxide on the carbonyl carbon of the glyoxylic acid moiety.

The rate law for such a reaction would likely be determined by the slowest step in the mechanism. libretexts.orgyoutube.com If the initial attack of the nucleophile is the rate-determining step, the rate law might be expressed as:

Rate = k[this compound][Oxidizing Agent]

The presence of the para-methylthio group is expected to influence the reaction rate. The methylthio group is an electron-donating group through resonance, which would stabilize a positive charge buildup in the transition state. This electronic effect could accelerate reactions where the phenyl ring participates in stabilizing a carbocation-like intermediate.

Table 1: Hypothetical Rate Constants for the Oxidation of Phenylglyoxylic Acid Derivatives

Substituent at para-position Rate Constant (k) at 298 K (M⁻¹s⁻¹)
-H 1.2 x 10⁻³
-NO₂ 3.5 x 10⁻⁴
-OCH₃ 5.8 x 10⁻³

| -SCH₃ | 4.1 x 10⁻³ |

Note: This table presents hypothetical data based on the expected electronic effects of the substituents. The methylthio group (-SCH₃) is electron-donating, which is expected to increase the reaction rate compared to an unsubstituted phenyl ring, but it is generally less activating than a methoxy (B1213986) group (-OCH₃). An electron-withdrawing group like nitro (-NO₂) would be expected to decrease the rate.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their identification and characterization are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic and trapping techniques can be employed to detect these fleeting species.

In the decarboxylation of phenylglyoxylic acid with hydrogen peroxide, a proposed intermediate is a hydroperoxy-adduct formed by the addition of hydrogen peroxide to the ketone carbonyl group. nih.govrsc.org This intermediate is then believed to undergo rearrangement and subsequent decarboxylation. For this compound, the analogous intermediate would be 2-hydroperoxy-2-hydroxy-2-[4-(methylthio)phenyl]acetic acid.

The detection of such intermediates can be challenging due to their low concentration and short lifetime. Advanced techniques like hyperpolarized 13C NMR have been used to indirectly detect otherwise unobservable reaction intermediates in the decarboxylation of phenylglyoxylic acid. nih.govrsc.org Similar methods could be applied to study the reactions of its methylthio-substituted counterpart.

Elucidation of Rate-Determining Steps and Transition State Structures

In a reaction such as the oxidation of this compound, the formation of the initial adduct or its subsequent breakdown could be the rate-determining step. Computational chemistry can be a powerful tool to investigate the energy profile of the reaction pathway and identify the transition state with the highest energy barrier, which corresponds to the RDS.

The structure of the transition state provides valuable information about the geometry and electronic distribution of the atoms at the peak of the energy barrier. For instance, if the addition of a nucleophile to the carbonyl group is the RDS, the transition state would involve the partial formation of a new bond to the carbonyl carbon and a partial negative charge on the carbonyl oxygen. The electron-donating nature of the para-methylthio group would be expected to stabilize any developing positive charge on the aromatic ring in the transition state, thereby lowering the activation energy.

Influence of Solvent Effects and Catalysis on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a reaction. wikipedia.org Solvents can affect the stability of reactants, products, and transition states through various interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. wikipedia.orgresearchgate.net

For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species through solvation. wikipedia.org For example, in a reaction where a charge is developed in the activated complex, an increase in solvent polarity would likely accelerate the reaction rate. wikipedia.org

Table 2: Hypothetical Solvent Effects on the Rate of a Reaction of this compound

Solvent Dielectric Constant (ε) Relative Rate
Hexane 1.9 1
Dichloromethane (B109758) 9.1 25
Acetone 21 150
Acetonitrile 37 500

Note: This table illustrates the general trend of increasing reaction rate with increasing solvent polarity for a reaction with a polar transition state.

Catalysis provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. Reactions of this compound can be subject to both acid and base catalysis. For instance, acid catalysis can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. mdpi.com Base catalysis, on the other hand, can deprotonate a nucleophile, increasing its nucleophilicity. The synthesis of derivatives of phenylglyoxylic acid can be achieved using catalysts such as manganese (IV) oxide. google.com

Stereochemical Aspects of Mechanistic Pathways and Product Formation

Stereochemistry is a critical aspect of reaction mechanisms, particularly for reactions involving chiral centers. While this compound itself is achiral, reactions at the α-keto group can lead to the formation of a new stereocenter.

For example, the reduction of the ketone group to a secondary alcohol would create a chiral center. The stereochemical outcome of such a reaction (i.e., the ratio of enantiomers or diastereomers formed) would depend on the reaction mechanism and the nature of the reducing agent. If the reducing agent is chiral, it can lead to an enantioselective or diastereoselective transformation.

Understanding the stereochemical course of a reaction provides deep insights into the three-dimensional arrangement of atoms in the transition state. For instance, the nucleophilic addition to a carbonyl group often proceeds via a Bürgi-Dunitz trajectory, which describes the preferred angle of attack of the nucleophile.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of [4-(Methylthio)phenyl]glyoxylic acid. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.

DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, various electronic properties can be calculated. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfur atom of the methylthio group, reflecting these areas' susceptibility to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient glyoxylic acid moiety, specifically the two carbonyl groups, which are prone to nucleophilic attack.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, these predictions would include infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. These calculations can predict the positions and intensities of characteristic absorption bands. For this molecule, key predicted vibrations would include the O-H stretching of the carboxylic acid, the C=O stretching of both the ketone and the carboxylic acid, C=C stretching of the aromatic ring, and C-S stretching of the methylthio group.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), provide a powerful tool for structural elucidation.

Computational Modeling of Reaction Pathways and Energetic Profiles

Theoretical modeling can map out the potential reaction pathways for this compound, providing a detailed understanding of its reactivity. By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive energetic profile for a given reaction can be constructed.

For instance, the oxidation of the methylthio group or the reduction of the keto group are plausible reactions. Computational studies can identify the transition state structures for these processes and calculate the activation energies, thereby predicting the reaction kinetics. This information is vital for understanding the reaction mechanisms and for designing synthetic routes or predicting metabolic pathways. The influence of different catalysts or solvent environments on these reaction profiles can also be modeled.

Analysis of Thermochemical Properties and Reaction Energetics

The thermochemical properties of this compound, such as its heat of formation, enthalpy, entropy, and Gibbs free energy, can be calculated with a high degree of accuracy using computational methods. These properties are essential for determining the thermodynamic stability of the molecule and the feasibility of chemical reactions in which it participates.

By calculating the Gibbs free energy change (ΔG) for a reaction, one can predict its spontaneity. For example, the energetics of decarboxylation or esterification reactions involving the glyoxylic acid moiety can be computationally assessed. These calculations provide quantitative data that complements experimental thermodynamic measurements.

Table 1: Predicted Thermochemical Properties (Illustrative)

Property Predicted Value Unit
Standard Enthalpy of Formation Data not available kJ/mol
Standard Gibbs Free Energy of Formation Data not available kJ/mol
Entropy Data not available J/(mol·K)

Molecular Dynamics Simulations for Solvent and Conformational Effects

While quantum chemical calculations are often performed in a vacuum (gas phase), most chemical processes occur in solution. Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a specific solvent environment over time.

MD simulations model the interactions between the solute molecule and a large number of explicit solvent molecules (e.g., water, ethanol). This approach provides insights into:

Solvation Effects: How the solvent influences the structure and stability of different conformers.

Conformational Dynamics: The transitions between different conformations in solution, providing a dynamic picture that complements the static view from PES scans.

Hydrogen Bonding: The specific hydrogen bonding patterns between the carboxylic acid group and protic solvents, which can significantly affect its acidity and reactivity.

These simulations are computationally intensive but offer a more realistic representation of the molecule's behavior in its natural environment, bridging the gap between theoretical calculations and experimental reality.

Advanced Spectroscopic and Structural Elucidation of 4 Methylthio Phenyl Glyoxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For [4-(Methylthio)phenyl]glyoxylic acid, both one-dimensional and two-dimensional NMR techniques offer a wealth of information regarding its carbon-hydrogen framework and the connectivity of its atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the thioether group. The aromatic region will likely show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted phenyl ring. The two protons ortho to the glyoxylic acid moiety (H-2 and H-6) are expected to be deshielded due to the electron-withdrawing nature of the keto-acid group, thus resonating at a lower field compared to the protons ortho to the methylthio group (H-3 and H-5). The methylthio group's protons (-SCH₃) will appear as a sharp singlet, typically in the upfield region of the spectrum. The acidic proton of the carboxylic acid group is often broad and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the glyoxylic acid moiety (the ketone and the carboxylic acid) are expected to resonate at the lowest fields due to their significant deshielding. The aromatic carbons will appear in the intermediate region of the spectrum, with their chemical shifts influenced by the nature of the substituent. The carbon attached to the methylthio group (C-4) will be shielded relative to the unsubstituted benzene (B151609), while the carbon attached to the glyoxylic acid group (C-1) will be deshielded. The methyl carbon of the thioether group will be found at a high field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2, H-6~ 8.0 - 8.2C-1
H-3, H-5~ 7.2 - 7.4C-2, C-6
-SCH₃~ 2.5C-3, C-5
-COOHVariable (broad)C-4
C=O (ketone)
C=O (acid)
-SCH₃

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, strong cross-peaks would be observed between the ortho- and meta-protons on the aromatic ring, confirming their neighboring relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton to its corresponding carbon atom in the aromatic ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in more complex molecules, in this case, NOESY could show through-space correlations, for example, between the methyl protons and the adjacent aromatic protons (H-3 and H-5), further confirming their proximity.

Dynamic NMR (DNMR) studies could be employed to investigate conformational exchange processes in derivatives of this compound. For instance, if bulky substituents were introduced, hindered rotation around the C-C bond connecting the phenyl ring and the glyoxylic acid moiety could be studied by monitoring changes in the NMR spectra at different temperatures. At lower temperatures, separate signals for non-equivalent conformers might be observed, which would coalesce into a single averaged signal at higher temperatures. From the coalescence temperature and the chemical shift difference, the energy barrier for this rotation could be calculated. Furthermore, DNMR could be utilized to monitor the kinetics of reactions involving the carboxylic acid or ketone functionalities, providing insights into reaction mechanisms and rates.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl groups. The C=O stretching vibration of the carboxylic acid is expected to appear as a broad band in the region of 1700-1725 cm⁻¹, while the ketonic C=O stretch will likely be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The broadness of the carboxylic acid C=O stretch is due to hydrogen bonding. The O-H stretch of the carboxylic acid will appear as a very broad band spanning from 2500 to 3300 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C-S stretching vibration of the thioether is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the aromatic ring would give rise to a strong Raman signal. The C-S bond, although weak in the IR, may show a more prominent signal in the Raman spectrum. The carbonyl stretches would also be visible, though typically weaker than in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (very broad)Weak
C=O stretch1700-1725 (strong, broad)Moderate
KetoneC=O stretch1680-1700 (strong)Moderate
Aromatic RingC-H stretch3000-3100Moderate
C=C stretch1450-1600Strong
Methyl GroupC-H stretch2850-2960Moderate
ThioetherC-S stretch600-800 (weak)Moderate to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₉H₈O₃S, the calculated exact mass can be compared with the experimentally determined mass to confirm the elemental composition with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The accurate mass measurement is a fundamental piece of data for the characterization of any new compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 196.21 g/mol ), the fragmentation pathway in negative ion mode would likely begin with the deprotonated molecule [M-H]⁻ at m/z 195.

The fragmentation is expected to be driven by the loss of stable neutral molecules and characteristic cleavages related to the glyoxylic acid and methylthio functionalities. Key fragmentation steps for aromatic carboxylic acids often involve the loss of CO₂ (44 Da) and CO (28 Da).

A plausible fragmentation pathway for this compound would involve the following steps:

Initial Decarboxylation: The primary and most favored fragmentation would be the loss of carbon dioxide from the carboxylate group, a common fragmentation for carboxylic acids.

Subsequent Loss of Carbon Monoxide: The resulting ion can then lose a molecule of carbon monoxide from the keto group.

Cleavage involving the Thioether: Fragmentation can also occur around the methylthio group, such as the loss of a methyl radical (•CH₃).

These predicted fragmentation pathways allow for the structural confirmation of the molecule and its derivatives in complex mixtures.

Table 1: Predicted MS/MS Fragmentation Data for this compound [M-H]⁻

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
195.01151.02CO₂ (44 Da)[4-(Methylthio)benzoyl] anion
195.01167.02CO (28 Da)[4-(Methylthio)phenyl(hydroxy)acetate] anion
151.02123.03CO (28 Da)[4-(Methylthio)phenyl] anion
151.02136.00•CH₃ (15 Da)[4-(Thiophenolate)carbonyl] anion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the substituted benzene ring. The presence of the methylthio (-SCH₃) and glyoxylic acid (-COCOOH) groups influences the energy of these transitions.

The methylthio group, with its lone pairs of electrons on the sulfur atom, acts as an auxochrome, typically causing a bathochromic (red) shift of the primary absorption bands of the benzene ring. The main electronic transitions expected are:

π → π* transitions: These are high-energy transitions associated with the aromatic system. Substituted benzenes typically show a primary band (E2-band) around 200-220 nm and a secondary, lower-intensity band (B-band) at longer wavelengths (around 250-290 nm).

n → π* transitions: These transitions involve the excitation of a non-bonding electron from the sulfur atom of the methylthio group or the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital of the aromatic ring. These are typically of lower intensity and can be observed as a shoulder on the main absorption bands.

UV-Vis spectroscopy is also a valuable tool for monitoring the progress of reactions involving this compound, as any modification to the chromophore (e.g., oxidation of the sulfide (B99878), reaction at the keto-acid moiety) would result in a detectable shift in the absorption spectrum.

Table 2: Expected Electronic Transitions for this compound

Electronic TransitionAssociated ChromophoreExpected λmax Range (nm)Characteristics
π → π* (E2-band)Phenyl ring~210 - 230High molar absorptivity
π → π* (B-band)4-(Methylthio)phenyl system~270 - 290Medium to low molar absorptivity, fine structure may be absent in polar solvents
n → π*C=O and S lone pairs~300 - 340Low molar absorptivity, often appears as a shoulder

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a published crystal structure for this compound is not currently available in open-access crystallographic databases, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

An analysis would reveal the planarity of the phenyl ring and the relative orientation of the glyoxylic acid and methylthio substituents. The glyoxylic acid moiety itself is of interest, as the torsion angle between the ketone and carboxylic acid groups would be determined. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group, would dictate the crystal packing arrangement. It would be expected that the carboxylic acid groups form dimeric structures through hydrogen bonds, a common motif for carboxylic acids in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensions (a, b, c, Å)To be determined
Unit Cell Angles (α, β, γ, °)To be determined
C-S Bond Length (Å)~1.75 - 1.78
C=O Bond Lengths (Å)~1.20 - 1.23
C-O Bond Length (Å)~1.30 - 1.34
Hydrogen Bonding MotifLikely R²₂(8) dimer formation via carboxyl groups

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This compound is not a radical in its ground state. However, it is a candidate for forming radical species under specific conditions, making EPR an applicable technique for studying its reaction mechanisms.

The methylthio group is susceptible to one-electron oxidation, which would yield a sulfur-centered radical cation. researchgate.net The formation of such a radical could be induced chemically, electrochemically, or photochemically. An EPR spectrum of this radical cation would provide valuable information about its electronic structure. The g-value would be characteristic of a sulfur-centered radical, and the hyperfine coupling constants would reveal the interaction of the unpaired electron with nearby magnetic nuclei (¹H and ¹³C), providing a map of the spin density distribution across the molecule. researchgate.net This would show the extent of delocalization of the unpaired electron into the aromatic π-system.

Table 4: Applicability of EPR Spectroscopy to this compound

ConditionPotential Radical SpeciesInformation from EPR
One-electron oxidationThis compound radical cationg-value, hyperfine coupling constants (aH, aC), spin density distribution
Photolysis (UV irradiation)Acyl radical or other photoproductsIdentification of transient radical intermediates
Reaction with radical initiatorsAdducts or secondary radicalsMechanistic insights into radical reactions

This compound: A Versatile Intermediate in Modern Organic Synthesis

This compound, a specialized α-keto carboxylic acid, has emerged as a significant building block in the field of organic chemistry. Its unique structure, featuring a reactive glyoxylic acid moiety attached to a sulfur-containing aromatic ring, provides a gateway for the synthesis of a wide array of complex molecules. This article explores the role of this compound as a synthetic intermediate, focusing on its applications in peptide chemistry, heterocyclic synthesis, the construction of aryl-sulfur scaffolds, and its potential in developing advanced materials like photobase generators.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

The utility of [4-(Methylthio)phenyl]glyoxylic acid in organic synthesis is rooted in the reactivity of its two primary functional groups: the carboxylic acid and the adjacent ketone. These groups can undergo a variety of chemical transformations independently or in concert, allowing for its incorporation into larger, more complex molecular frameworks. Furthermore, the methylthio group on the phenyl ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, a transformation that dramatically alters the electronic properties of the molecule and is a key feature in some of its most important applications.

In the intricate field of peptide synthesis, the precise formation of amide bonds between amino acids is paramount. This requires the selective activation of the carboxylic acid group of one amino acid while the amino group of another is protected. This compound and its derivatives, particularly 4-(methylthio)phenol, are instrumental in a sophisticated strategy that combines carboxyl protection with a latent activation step.

The 4-(methylthio)phenyl (MTP) ester is used as a carboxyl protecting group for amino acids. bu.edu.eg This protecting group is attractive because of its stability under various reaction conditions used in peptide synthesis. bu.edu.egsbq.org.br The key feature of the MTP ester strategy is its facile, racemization-free conversion into a highly reactive "active ester" precisely when needed. bu.edu.eg This is achieved through the oxidation of the thioether to a sulfone.

The process involves two distinct stages:

Protection: An N-protected amino acid is esterified with 4-(methylthio)phenol to form the stable MTP ester. This ester is unreactive enough to be considered a protecting group, safeguarding the carboxyl function during other synthetic manipulations. sbq.org.br

Activation & Coupling: Just before the desired peptide bond formation, the MTP ester is oxidized, typically using an oxidizing agent like m-chloroperoxybenzoic acid or hydrogen peroxide. bu.edu.egsbq.org.br This converts the electron-donating methylthio group (-SMe) into a powerfully electron-withdrawing methylsulfonyl group (-SO₂Me). The resulting 4-(methylsulfonyl)phenyl (MSP) ester is a highly activated species that readily reacts with the free amino group of another amino acid to form the peptide bond. bu.edu.eg

This "protection-activation" approach has been successfully employed in the synthesis of polypeptides, including those with known repeating sequences like poly-(L-lysylglycyl)glycine. bu.edu.eg The ability to switch the ester from a stable, protecting state to a highly active state provides chemists with a high degree of control over the peptide coupling process. organic-chemistry.org

StageDerivativeKey FeaturePurpose
Protection 4-(Methylthio)phenyl (MTP) EsterStable, unactivated esterCarboxyl group protection
Activation 4-(Methylsulfonyl)phenyl (MSP) EsterHighly reactive, activated esterFacile peptide bond formation

Heterocyclic compounds are a cornerstone of medicinal chemistry. The structural features of this compound make it a valuable potential precursor for various heterocyclic systems. As a dicarbonyl compound, it provides a reactive scaffold for condensation reactions with dinucleophiles to form five- and six-membered rings.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazine precursors. nih.gov These precursors can be readily formed from carboxylic acids. This compound can be converted to its corresponding acyl hydrazide, which can then react with another carboxylic acid derivative and undergo cyclization, typically mediated by dehydrating agents like phosphorus oxychloride, to yield a 1,3,4-oxadiazole ring bearing the 4-(methylthio)phenyl substituent. The existence of compounds such as 5-[4-(methylthio)phenyl]-1,3,4-oxadiazol-2-amine demonstrates the successful incorporation of this moiety into the oxadiazole scaffold. organic-chemistry.org

Thiadiazoles: Similarly, 1,3,4-thiadiazoles are commonly synthesized from thiosemicarbazide precursors, which undergo cyclization upon treatment with acids or dehydrating agents. nih.gov The carboxylic acid function of this compound can be used to acylate a thiosemicarbazide, followed by acid-catalyzed cyclization to furnish a 2-amino-5-[4-(methylthio)phenyl]-1,3,4-thiadiazole. This route provides a straightforward method for introducing the aryl-sulfur motif into this biologically important heterocyclic system.

Pyrimidines: The construction of the pyrimidine ring, a 1,3-diazine, typically involves the condensation of a three-carbon dielectrophile with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg As an α-keto acid, this compound represents a potential three-carbon component for such syntheses, which after condensation and aromatization, would lead to pyrimidines functionalized with the 4-(methylthio)phenyl group.

Aryl-sulfur containing scaffolds are prevalent in a vast number of pharmaceuticals and natural products due to the unique chemical properties imparted by the sulfur atom. isres.orgnih.govsemanticscholar.org Functional groups such as thioethers, sulfoxides, and sulfones are critical pharmacophores found in many approved drugs. isres.org this compound serves as an excellent starting material for introducing the 4-(methylthio)phenyl unit, which can be further elaborated into more complex structures.

A prominent example of a complex aryl-sulfur containing drug is Etoricoxib , a selective COX-2 inhibitor. quickcompany.ingoogle.com The chemical structure of Etoricoxib is 5-chloro-6′-methyl-3-[4-(methylsulfonyl)phenyl]-2,3′-bipyridine. A key intermediate in its synthesis is a ketone that contains the 2-[4-(methylthio)phenyl]acetyl or the oxidized 2-[4-(methylsulfonyl)phenyl]acetyl moiety. researchgate.netgoogleapis.com While various synthetic routes to this intermediate exist, they all rely on a precursor that provides the essential 4-(methylthio)phenyl or 4-(methylsulfonyl)phenyl fragment. quickcompany.ingoogle.comjustia.com

This compound is a direct precursor to this structural unit. Through standard synthetic transformations such as reduction and activation, it can be converted into derivatives suitable for coupling reactions to build the core structure of the Etoricoxib intermediate. The presence of the sulfur atom in the thioether form allows for its oxidation to the required sulfone at a later stage in the synthetic sequence, a strategy commonly employed in the preparation of this drug. google.com

Compound/ScaffoldKey Functional GroupRelevance
Aryl Thioethers-S-ArCommon in pharmaceuticals, precursor to sulfones
Aryl Sulfones-SO₂-ArImportant pharmacophore (e.g., in COX-2 inhibitors)
Etoricoxib Intermediate4-(Methylsulfonyl)phenylCritical building block for the final drug substance

Photobase generators (PBGs) are compounds that release a base upon exposure to light. nsf.govrsc.org This technology offers precise spatial and temporal control over base-catalyzed chemical reactions, with applications in photopolymerization, coatings, and microelectronics. rsc.orgmaastrichtuniversity.nl Phenylglyoxylic acids have been identified as effective photoactive components for a class of PBGs. researchgate.net

The mechanism involves the formation of a quaternary ammonium salt between a phenylglyoxylic acid and a strong, hindered organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). researchgate.net This salt is stable in the dark. Upon irradiation with UV light, the phenylglyoxylic acid moiety undergoes efficient photodecarboxylation (loss of CO₂), destroying the acidic component of the salt and liberating the free organic base. researchgate.net

While specific studies on this compound as a PBG were not found, its structural similarity to other effective phenylglyoxylic acid-based PBGs makes it a highly promising candidate. Substituents on the phenyl ring are known to influence the photophysical properties (e.g., absorption wavelength) of photoactive compounds. The 4-(methylthio)phenyl group could potentially be used to tune the light absorption characteristics of the PBG, possibly shifting its activation wavelength towards the visible spectrum, a desirable feature for many applications.

The versatility of this compound extends beyond the specific applications detailed above, positioning it as a valuable intermediate for a wide range of organic molecules. Its utility is derived from its capacity to introduce the 4-(methylthio)phenyl group, a privileged scaffold in medicinal chemistry, which can be readily oxidized to the corresponding sulfone.

The synthesis of the key ketone intermediate for the anti-inflammatory drug Etoricoxib stands as a testament to the importance of building blocks containing the 4-(methyl(thio/sulfonyl))phenyl moiety. researchgate.netjustia.com this compound and the closely related [4-(methylthio)phenyl]acetic acid are fundamental starting materials for accessing this critical structural unit. researchgate.net

In Peptide Chemistry: It provides the basis for the 4-(methylthio)phenyl ester, a clever carboxyl protecting group that can be switched to an active ester for controlled peptide synthesis. bu.edu.eg

In Heterocyclic Chemistry: It serves as a potential dicarbonyl precursor for constructing important heterocyclic rings like oxadiazoles and thiadiazoles through well-established condensation and cyclization reactions.

In Medicinal Chemistry: It is a key building block for introducing the 4-(methylthio)phenyl scaffold, which is central to the structure of complex drug molecules such as Etoricoxib. google.comgoogleapis.com

In Materials Science: Its core structure is analogous to compounds used in the development of photobase generators, suggesting its potential for creating new photoresponsive materials. researchgate.net

Through these varied roles, this compound demonstrates its significance as a versatile and powerful intermediate in the toolkit of modern organic synthesis.

Advanced Derivatization Strategies for Research Applications

Targeted Chemical Modifications for Altered Reactivity or Solubility Profiles

The chemical architecture of [4-(Methylthio)phenyl]glyoxylic acid, featuring a carboxylic acid, an α-keto group, and a methylthio moiety, presents multiple avenues for targeted modifications. These alterations are primarily aimed at adjusting the compound's reactivity and solubility to suit specific experimental conditions.

One of the most common strategies involves the derivatization of the carboxylic acid group. Esterification, for instance, by reacting the acid with an alcohol under acidic conditions, converts the polar carboxyl group into a less polar ester. This change generally increases the compound's lipophilicity, enhancing its solubility in organic solvents and potentially its ability to cross cell membranes. Conversely, the formation of amides, through coupling with primary or secondary amines, can introduce a wide range of functionalities, significantly altering both solubility and biological interactions.

Table 1: Modifications to Alter Reactivity and Solubility
Modification SiteDerivative TypeTypical ReagentsPrimary Effect on Profile
Carboxylic AcidMethyl EsterMethanol (B129727), H₂SO₄Increases lipophilicity, masks acidity
Carboxylic AcidAmideAmine, coupling agent (e.g., EDC)Introduces new functionalities, can increase or decrease polarity
Methylthio GroupSulfoxide (B87167)m-Chloroperoxybenzoic acid (mCPBA) (1 equiv.)Increases polarity and aqueous solubility
Methylthio GroupSulfonem-Chloroperoxybenzoic acid (mCPBA) (2 equiv.)Significantly increases polarity and hydrogen bonding potential

Introduction of Spectroscopic Probes or Isotopic Labels for Mechanistic Studies

To elucidate the mechanisms of action or to trace the metabolic fate of this compound, researchers often incorporate spectroscopic probes or isotopic labels.

Isotopic labeling involves replacing one or more atoms in the molecule with their heavier isotopes. For instance, ¹³C can be incorporated into the carboxyl or keto carbon positions during synthesis. Alternatively, a deuterated methyl group (CD₃) can be used in place of the standard methyl group (CH₃) on the sulfur atom. These labeled compounds are chemically identical to the parent molecule but can be distinguished using mass spectrometry or NMR spectroscopy, making them invaluable tools for metabolic and pharmacokinetic studies.

For real-time tracking in biological systems, spectroscopic probes such as fluorescent tags can be attached. This is typically achieved by forming an amide or ester linkage between the carboxylic acid group of this compound and an amine- or alcohol-containing fluorophore, such as a dansyl group. sdiarticle4.com The resulting fluorescent derivative allows for visualization of the compound's localization and concentration within cells or tissues using fluorescence microscopy.

Table 2: Labeling Strategies for Mechanistic Studies
Label/Probe TypePosition of IncorporationPurpose of StudyAnalytical Technique
Isotopic Label (¹³C)Carboxyl or Keto CarbonMetabolic pathway analysisMass Spectrometry, NMR Spectroscopy
Isotopic Label (²H/D)Methyl Group (CD₃S-)Pharmacokinetic studies, mechanistic analysisMass Spectrometry
Spectroscopic Probe (Fluorescent Tag)Carboxylic Acid (via amide/ester linkage)Cellular uptake and localizationFluorescence Microscopy

Derivatization for Enhanced Chromatographic and Mass Spectrometric Analysis

The inherent properties of this compound can present challenges for its detection and quantification. Derivatization is a powerful tool to improve its performance in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

For reversed-phase HPLC, the polarity of the carboxylic acid can lead to poor retention on nonpolar stationary phases. Converting the acid to a more nonpolar ester or amide derivative increases retention time and improves peak shape.

In the context of mass spectrometry, especially when using electrospray ionization (ESI), derivatization can significantly enhance ionization efficiency. For carboxylic acids, coupling with an amine-containing reagent is a common strategy. nih.gov For example, using a reagent like 4-bromo-N-methylbenzylamine (4-BNMA) not only improves ionization in positive ESI mode but also introduces a bromine atom. nih.gov The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum, facilitating clear identification of the derivatized analyte. nih.gov The α-keto group can also be targeted with reagents like phenylhydrazines or phenylenediamines to form stable, highly responsive derivatives for LC-MS analysis. nih.gov

Table 3: Derivatization for Enhanced Analytical Detection
Analytical TechniqueTarget Functional GroupExample ReagentAdvantage Conferred
Reversed-Phase HPLCCarboxylic AcidBenzyl (B1604629) Bromide (to form benzyl ester)Increased retention, improved peak shape
LC-MS (ESI+)Carboxylic Acid4-bromo-N-methylbenzylamine (4-BNMA)Enhanced positive ionization, unique isotopic signature for identification. nih.gov
LC-MSα-Keto GroupPhenylhydrazineFormation of a stable, easily ionizable hydrazone derivative

Synthesis of Analogs with Systematic Structural Modifications for Structure-Reactivity Relationship Studies

Understanding how the structure of this compound relates to its biological activity or chemical reactivity is crucial for rational drug design and mechanistic chemistry. This is achieved by synthesizing and testing a library of analogs with systematic structural changes.

These structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies involve modifying specific parts of the molecule to probe their importance. nih.govrsc.org

Phenyl Ring Substitution: Analogs can be prepared with various substituents (e.g., methoxy (B1213986), chloro, nitro) at the positions ortho or meta to the glyoxylic acid moiety. This allows for the investigation of how electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance influence activity. nih.gov

Modification of the Thioether: The methyl group of the thioether can be replaced with larger alkyl groups (e.g., ethyl, isopropyl) or even aryl groups to explore the steric and electronic requirements of the binding pocket or reactive site. As mentioned previously, the sulfoxide and sulfone analogs are also key compounds in these studies.

Alterations to the Glyoxylic Acid Chain: The carboxylic acid can be converted to various esters and amides to assess the role of the acidic proton and hydrogen-bonding capabilities. The α-keto group could be reduced to a hydroxyl group to determine its necessity for the observed activity.

By systematically evaluating these analogs, researchers can build a comprehensive model of the structural features essential for a desired outcome, guiding the development of more potent and selective compounds. nih.gov

Table 4: Analog Synthesis Strategy for Structure-Reactivity Relationship (SRR) Studies
Modification SiteTypes of AnalogsRationale for Study
Phenyl RingIntroduction of electron-donating or -withdrawing groupsTo probe the influence of electronics and sterics on activity. nih.gov
Thioether MoietyVarying the alkyl substituent (e.g., -SEt, -SPr); oxidation to sulfoxide/sulfoneTo determine the optimal size, lipophilicity, and electronic nature at this position
Glyoxylic Acid MoietyConversion to esters, amides; reduction of the keto groupTo evaluate the importance of the acidic proton, H-bonding, and the α-keto functionality

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for [4-(Methylthio)phenyl]glyoxylic Acid

Current synthetic routes to arylglyoxylic acids often rely on classical methods, such as the oxidation of corresponding aryl methyl ketones, which may involve stoichiometric amounts of heavy metal oxidants like selenium dioxide. researchgate.netchemrxiv.org Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Photocatalysis: Visible-light photocatalysis offers a green alternative for organic transformations. Research into photocatalytic systems for the direct oxidation of readily available precursors to this compound could provide a more environmentally benign pathway.

Biocatalysis: The use of enzymes or whole-cell systems presents an opportunity for highly selective and sustainable synthesis. scispace.com Exploring enzymes like arylmalonate decarboxylase (AMDase) or engineering novel biocatalysts could enable the production of optically pure derivatives, which are valuable in pharmaceutical synthesis. scispace.com

C-H Activation: Developing catalytic methods that proceed via direct C-H functionalization of simpler thioanisole derivatives would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials and reducing waste. acsgcipr.org

These modern synthetic approaches aim to improve efficiency, reduce environmental impact, and potentially access novel derivatives not achievable through traditional means.

Exploration of Unconventional Catalytic Systems for Its Transformations

The dual functionality of this compound allows for a wide range of chemical transformations. Future research should venture beyond conventional catalysis to explore novel reactivity.

Table 1: Potential Unconventional Catalytic Transformations

Catalytic SystemTarget MoietyPotential TransformationRationale
Electrocatalysis Methylthio GroupSelective C-S bond cleavage/functionalizationOffers precise control over redox potential, enabling transformations orthogonal to traditional methods. researchgate.netchemrxiv.org
Photoredox Catalysis Phenyl Ring / Keto AcidDecarboxylative couplings, C-H functionalizationEnables radical-based transformations under mild conditions, allowing for novel bond constructions.
Enzymatic Catalysis Keto Group / ThioetherAsymmetric reduction to mandelic acid derivatives; selective oxidation to sulfoxide (B87167)Provides unparalleled stereoselectivity and operates under green, aqueous conditions.
Heterogeneous Catalysis Entire MoleculeContinuous flow reactions, improved recyclabilityEmploying catalysts like reusable superacids (e.g., NAFION®) can enhance process sustainability. nih.gov

The exploration of such systems could lead to the discovery of new reactions, such as the selective oxidation of the thioether to the corresponding sulfoxide or sulfone using simple metal nitrates, or electrochemically-driven C-S bond cleavage to generate radical intermediates for further functionalization. researchgate.nettandfonline.com

Integrated Computational and Experimental Approaches for Comprehensive Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future studies should leverage the synergy between computational chemistry and experimental analysis.

Integrated approaches could be applied to:

Model Reaction Pathways: Using Density Functional Theory (DFT) to calculate transition state energies and reaction profiles for proposed synthetic routes (e.g., photocatalytic oxidation) or transformations (e.g., electroreductive C-S cleavage). chemrxiv.org

Predict Catalyst Behavior: Computationally screening potential catalysts to predict their efficacy and selectivity before undertaking extensive experimental work.

Elucidate Intermediate Structures: Combining spectroscopic analysis (e.g., in-situ NMR, EPR) with computational modeling to identify and characterize transient intermediates in catalytic cycles.

This iterative process, where computational predictions guide experimental design and experimental results refine theoretical models, will accelerate the development of more efficient and selective chemical processes involving this compound.

Design and Synthesis of Advanced Functional Materials Utilizing the Core Structure

The rigid phenyl ring and the coordinating carboxylate and thioether groups make this compound an attractive building block for advanced functional materials.

Metal-Organic Frameworks (MOFs): The molecule can serve as a functional organic linker for the synthesis of MOFs. cityu.edu.hkrsc.org The thioether group can impart specific properties, such as improved stability or affinity for soft metal ions. cityu.edu.hkresearchgate.net Furthermore, the thioether can be post-synthetically oxidized to a sulfoxide or sulfone, allowing for the tuning of the MOF's pore environment and hydrophilicity. cityu.edu.hk Thioether-functionalized MOFs have shown promise in applications ranging from gas adsorption to heavy metal capture. rsc.orgresearchgate.net

Stimuli-Responsive Polymers: Incorporation of the this compound motif into polymer backbones could lead to oxidation-responsive materials. The oxidation of the methylthio group to the more polar sulfoxide or sulfone can induce significant changes in polymer properties, such as solubility or self-assembly behavior. This has been demonstrated in block copolymers containing methylthio side chains, which form polymersomes that can be disrupted by oxidation, offering potential for controlled release applications. researchgate.net

Table 2: Potential Functional Materials from this compound

Material ClassKey Functional Group(s)Potential Application
Metal-Organic Frameworks (MOFs)Carboxylic Acid, MethylthioGas storage, catalysis, sensing, heavy metal removal
Oxidation-Responsive PolymersMethylthioDrug delivery, smart coatings, sensors
Conjugated PolymersPhenyl Ring, MethylthioOrganic electronics, photocatalysis

Expanding the Scope of Derivatization for Materials Science and Advanced Chemical Biology Probes

Systematic derivatization of this compound can unlock a vast chemical space for specialized applications in both materials science and chemical biology.

Materials Science: The carboxylic acid can be converted into esters, amides, or other functional groups to create a diverse library of monomers for polymerization. premc.org For instance, conversion to an acrylate or methacrylate ester would enable its incorporation into polymers via free-radical polymerization. Coupling the acid with other functional molecules could lead to new liquid crystals or photoactive materials.

Chemical Biology Probes: The unique structure is suitable for the design of chemical probes. The methylthio group is relatively uncommon in biological systems and its oxidation state can alter molecular properties, making it a potential trigger for responsive probes. Derivatizing the carboxylic acid with a fluorophore could create a probe where the fluorescence is modulated by the local redox environment through oxidation of the thioether. The α-keto acid itself is a reactive handle that can be used for bio-conjugation reactions. researchgate.net

Future work in this area will involve creating libraries of derivatives and screening them for desired properties, thereby expanding the utility of the this compound core structure far beyond its current applications.

Q & A

Advanced Research Question

  • Thermogravimetric analysis (TGA) : Identify decomposition thresholds (>200°C).
  • GC-MS headspace analysis : Detect volatile by-products (e.g., SO₂, CH₃SH) under stress conditions .

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